molecular formula C17H13N3O2S2 B2517234 2-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide CAS No. 2034397-84-5

2-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2517234
CAS No.: 2034397-84-5
M. Wt: 355.43
InChI Key: LNFVHGLOLRCUNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H13N3O2S2 and its molecular weight is 355.43. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

The compound 2-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide is likely involved in research concerning chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes. Inhibitors with specific selectivity towards various CYP isoforms play a crucial role in assessing drug-drug interactions during pharmaceutical development. Studies have highlighted the importance of using potent and selective chemical inhibitors to determine the contribution of different CYP isoforms to drug metabolism, which can ultimately aid in predicting potential drug-drug interactions (Khojasteh et al., 2011).

Thiophene Derivatives and Carcinogenicity

Research on thiophene derivatives, such as those structurally related to this compound, has explored their potential carcinogenic effects. Studies involving the synthesis and evaluation of thiophene analogues of known carcinogens have been conducted to assess their carcinogenic potential. These investigations aim to understand the biological activity of thiophene compounds and their potential health risks (Ashby et al., 1978).

Chemistry and Properties of Heterocyclic Compounds

The compound may also be part of research focused on the variability in the chemistry and properties of heterocyclic compounds containing thiophene units. These studies delve into the synthesis, properties, and potential applications of such compounds, including their biological and electrochemical activity. This research identifies gaps in current knowledge and suggests areas for future investigation, highlighting the compound's relevance in developing new materials or drugs (Boča et al., 2011).

Role in Antimicrobial Research

Investigations into the antimicrobial properties of compounds, including those with thiophene units, are crucial for identifying new substances that can combat multidrug-resistant pathogens. Reviews of cyanobacterial compounds, for instance, discuss a wide range of chemical classes, including thiophenes, for their antimicrobial activities. Such research is vital for expanding the arsenal of antimicrobial agents available for treating infections caused by resistant bacteria, fungi, and mycobacteria (Swain et al., 2017).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to have diverse biological activities , suggesting that this compound may interact with multiple targets.

Mode of Action

Cyanoacetamide-n-derivatives, a class of compounds to which this compound belongs, are known to react with common bidentate reagents to form a variety of heterocyclic compounds . This suggests that the compound may interact with its targets through the formation of heterocyclic structures.

Biochemical Pathways

Similar compounds have been reported to be involved in the synthesis of various organic heterocycles , indicating that this compound may affect multiple biochemical pathways.

Result of Action

Similar compounds have been reported to have diverse biological activities , suggesting that this compound may have multiple effects at the molecular and cellular levels.

Action Environment

Similar compounds have been reported to be synthesized under various reaction conditions , suggesting that environmental factors may play a role in the compound’s action.

Properties

IUPAC Name

2-cyano-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S2/c18-10-14-3-1-2-4-17(14)24(21,22)20-11-13-5-7-19-16(9-13)15-6-8-23-12-15/h1-9,12,20H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFVHGLOLRCUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.